2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide
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Overview
Description
2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Formation of the Pivalamide Group: The pivalamide group can be introduced by reacting the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzamide: Similar structure but with a benzamide group instead of a thiazole ring.
N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazole-2-yl)pivalamide: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the piperidine and pivalamide groups makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-11-5-7-19(8-6-11)13(20)9-12-10-22-15(17-12)18-14(21)16(2,3)4/h10-11H,5-9H2,1-4H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAJUXAOVZRGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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